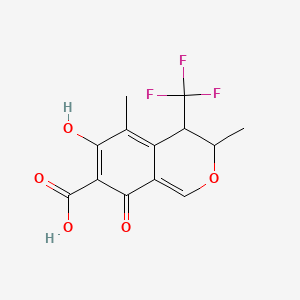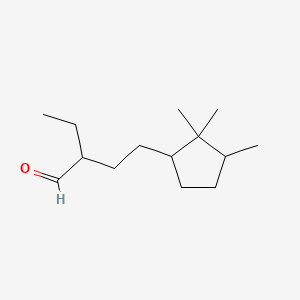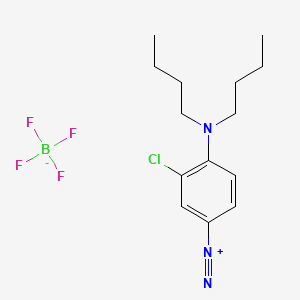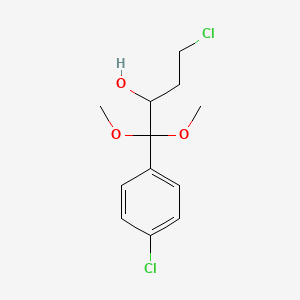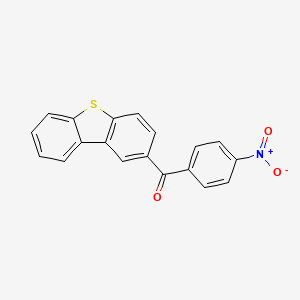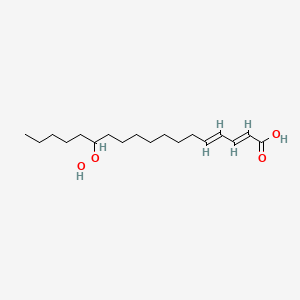
13-Hydroperoxyoctadecadienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13-Hydroperoxyoctadecadienoic acid is a hydroperoxide derivative of linoleic acid, a polyunsaturated fatty acid. It is a significant product of lipid peroxidation and plays a crucial role in various biological processes, including inflammation and oxidative stress. This compound is often studied for its involvement in cellular signaling pathways and its potential impact on health and disease .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 13-Hydroperoxyoctadecadienoic acid can be synthesized through the lipoxygenase-catalyzed oxidation of linoleic acid. This process involves the use of lipoxygenase enzymes, which catalyze the hydroperoxidation of polyunsaturated fatty acids. The reaction conditions typically include a solvent-free system and the addition of surfactants to improve the reaction yield .
Industrial Production Methods: In an industrial setting, the production of this compound involves an enzyme cascade consisting of lipoxygenase, lipase, and catalase. This one-pot synthesis method starts with safflower oil and optimizes hydroperoxidation using lipoxygenase 1 from Glycine max (LOX-1). The addition of green surfactants and continuous oxygen generation enhances the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions: 13-Hydroperoxyoctadecadienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly prone to oxidative modification, which can lead to the formation of protein carbonyl derivatives and the loss of protein sulfhydryl groups .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include antioxidants, reducing agents, and various enzymes. The reaction conditions often involve specific pH levels, temperatures, and the presence of surfactants to facilitate the reactions .
Major Products: The major products formed from the reactions of this compound include aldehydes, ketones, and other oxygenated compounds. These products result from the complex free radical reactions involved in lipid peroxidation .
Aplicaciones Científicas De Investigación
13-Hydroperoxyoctadecadienoic acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 13-Hydroperoxyoctadecadienoic acid involves its interaction with various molecular targets and pathways. It activates the nuclear factor-kB (NF-kB) signaling pathway, leading to the transcriptional regulation of inflammatory genes in vascular smooth muscle cells. This activation is mediated by the Ras and mitogen-activated protein kinase (MAPK) pathways . Additionally, this compound induces oxidative stress and the formation of reactive oxygen species, contributing to its biological effects .
Comparación Con Compuestos Similares
13-Hydroperoxyoctadecadienoic acid can be compared with other similar compounds, such as:
13-Hydroxyoctadecadienoic acid (13-HODE): A reduction product of this compound, which does not induce the same level of oxidative stress.
9-Hydroperoxyoctadecadienoic acid (9-HPODE): Another hydroperoxide derivative of linoleic acid, which has similar but distinct biological effects.
4-Hydroxy-2-nonenal (4-HNE): A lipid peroxidation product that induces cytotoxicity without increasing reactive oxygen species production.
These comparisons highlight the unique properties and biological activities of this compound, making it a valuable compound for scientific research.
Propiedades
Número CAS |
28040-10-0 |
|---|---|
Fórmula molecular |
C18H32O4 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
(2E,4E)-13-hydroperoxyoctadeca-2,4-dienoic acid |
InChI |
InChI=1S/C18H32O4/c1-2-3-11-14-17(22-21)15-12-9-7-5-4-6-8-10-13-16-18(19)20/h8,10,13,16-17,21H,2-7,9,11-12,14-15H2,1H3,(H,19,20)/b10-8+,16-13+ |
Clave InChI |
QEUHXYPYKZKYFW-ZQHUEGGHSA-N |
SMILES isomérico |
CCCCCC(CCCCCCC/C=C/C=C/C(=O)O)OO |
SMILES canónico |
CCCCCC(CCCCCCCC=CC=CC(=O)O)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


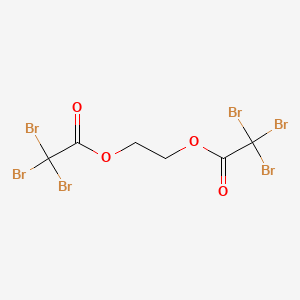
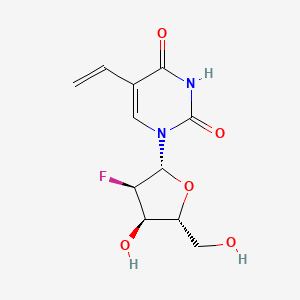

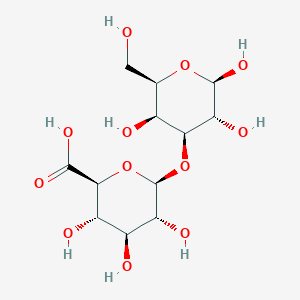
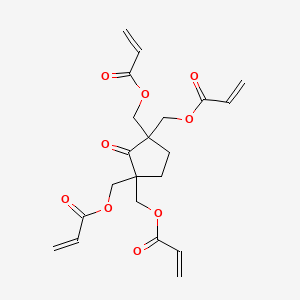
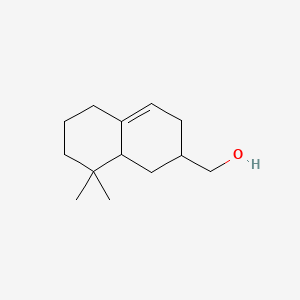

![Diethylmethyl[1-methyl-1-[(1-oxoallyl)oxy]ethyl]ammonium chloride](/img/structure/B12684369.png)
